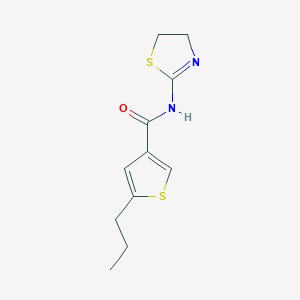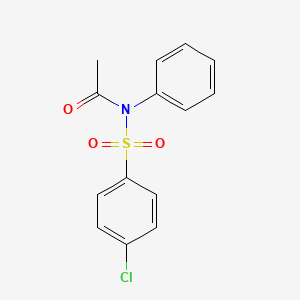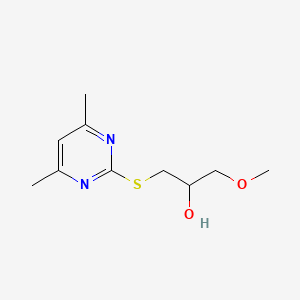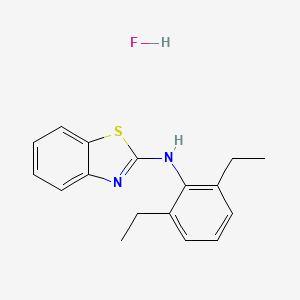![molecular formula C18H20Cl2O3 B5097732 1,5-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B5097732.png)
1,5-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]-3-methylbenzene is an organic compound with a complex structure It is characterized by the presence of two chlorine atoms, an ethoxyphenoxy group, and a propoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]-3-methylbenzene typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,5-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]-3-methylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted benzene derivatives.
Scientific Research Applications
1,5-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]-3-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]-3-methylbenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)benzenamine
- 1,5-Dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]-3-methylbenzene
Uniqueness
1,5-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]-3-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1,5-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O3/c1-3-21-16-7-4-5-8-17(16)22-9-6-10-23-18-13(2)11-14(19)12-15(18)20/h4-5,7-8,11-12H,3,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGYDOLFCUUZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=C(C=C(C=C2C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,3-benzodioxol-5-ylmethyl){[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5097671.png)

![11-(4-nitrophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5097698.png)
![3-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]propanenitrile](/img/structure/B5097702.png)
![4-[6-(3-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5097706.png)
![1-(2-furoyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5097708.png)
![N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5097711.png)
![[3-(2-fluorobenzyl)-1-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5097716.png)

![5-{2-[(4-methoxybenzyl)thio]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5097745.png)
![1-[(3,4-dimethoxyphenyl)methyl]-N-(2,6-dimethylphenyl)pyridin-1-ium-3-carboxamide;chloride](/img/structure/B5097751.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-methyl-N-(6-quinoxalinylmethyl)benzamide](/img/structure/B5097763.png)
